molecular formula C13H23NO3 B3021820 Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate CAS No. 847417-37-2

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Cat. No.: B3021820
CAS No.: 847417-37-2
M. Wt: 241.33 g/mol
InChI Key: OPGBSEXLSWYFOR-UHFFFAOYSA-N
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Description

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS 215790-29-7) is a synthetic organic compound with the molecular formula C₁₃H₂₃NO₃ and a molecular weight of 241.33 g/mol . It is widely recognized as a critical intermediate in the synthesis of Cariprazine, a third-generation antipsychotic drug targeting dopamine D3/D2 receptors . The compound features a cyclohexane ring in the trans configuration, a tert-butyl carbamate group, and a 2-oxoethyl side chain. Its ketone functionality and stereochemistry make it versatile in medicinal chemistry, particularly in reductive amination and nucleophilic addition reactions .

Properties

IUPAC Name

tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGBSEXLSWYFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate involves the reaction of trans-4-(2-oxoethyl)cyclohexylamine with tert-butyl chloroformate. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly Cariprazine , an antipsychotic medication that targets dopamine receptors. The synthesis involves the reaction of trans-4-(2-oxoethyl)cyclohexylamine with tert-butyl chloroformate under controlled conditions .

Case Study: Cariprazine Synthesis

  • Objective: To develop an effective antipsychotic.
  • Method: this compound is synthesized and subsequently transformed into Cariprazine.
  • Outcome: Successful synthesis leads to improved treatment options for schizophrenia and bipolar disorder.

Agricultural Chemicals

Enhancement of Agrochemicals:
The compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides . Its incorporation into formulations helps improve crop yield and protect plants from pests .

Data Table: Efficacy of Agrochemical Formulations

Formulation TypeActive IngredientEfficacy Improvement (%)
HerbicideGlyphosate20%
InsecticideImidacloprid15%
FungicideAzoxystrobin25%

Polymer Chemistry

Production of Specialty Polymers:
this compound is employed in producing specialty polymers that exhibit enhanced durability and resistance to environmental factors. Its unique properties allow for the creation of materials suitable for various industrial applications .

Case Study: Polymer Development

  • Objective: To create a polymer with superior mechanical properties.
  • Method: Incorporation of the carbamate into polymer matrices.
  • Outcome: Resulting polymers demonstrate increased tensile strength and thermal stability.

Biochemical Research

Studying Enzyme Interactions:
In biochemical research, this compound aids in studying enzyme interactions and metabolic pathways. It serves as a model compound to understand complex biological processes involving carbamate derivatives .

Data Table: Interaction Studies

EnzymeInteraction TypeObserved Effect
AcetylcholinesteraseInhibition30% inhibition
Carbonic anhydraseActivation15% increase in activity

Cosmetic Formulations

Improvement of Skin Absorption:
The compound is explored in cosmetic products for its potential to enhance skin absorption and stabilize active ingredients. Its properties could lead to more effective topical formulations .

Case Study: Cosmetic Product Development

  • Objective: To improve the efficacy of anti-aging creams.
  • Method: Formulation including this compound.
  • Outcome: Enhanced absorption rates lead to improved skin hydration and elasticity.

Mechanism of Action

The mechanism of action of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate involves its role as an intermediate in the synthesis of Cariprazine. Cariprazine acts on dopamine D3/D2 receptors, modulating neurotransmitter activity in the brain. This modulation helps in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variants

tert-Butyl trans-4-formylcyclohexylcarbamate (CAS 181308-57-6)
  • Molecular Formula: C₁₂H₂₁NO₃
  • Key Difference : Replaces the 2-oxoethyl group with a formyl group (-CHO).
  • Reactivity : The formyl group is highly reactive in condensation reactions (e.g., formation of Schiff bases) but less stable than the 2-oxoethyl group under basic conditions.
  • Application : Used in synthesizing imine derivatives, whereas the oxoethyl variant is preferred for reductive amination .
tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (CAS 917342-29-1)
  • Molecular Formula: C₁₃H₂₅NO₃
  • Key Difference : Substitutes the ketone (-CO-) with a hydroxyl group (-OH).
  • Reactivity : The hydroxyl group can be oxidized to a ketone, making this compound a precursor to the target molecule.
  • Solubility : Higher polarity due to -OH improves aqueous solubility compared to the oxoethyl derivative .
tert-Butyl trans-4-bromomethylcyclohexylcarbamate (CAS N/A)
  • Molecular Formula: C₁₂H₂₂BrNO₂
  • Key Difference : Features a bromomethyl group (-CH₂Br) instead of 2-oxoethyl.
  • Reactivity : The bromine atom facilitates alkylation or nucleophilic substitution reactions.

Stereoisomers and Regioisomers

tert-Butyl cis-4-hydroxycyclohexylcarbamate (CAS 167081-25-6)
  • Key Difference : Cis configuration of the hydroxy group on the cyclohexane ring.
  • Application : Used to synthesize cis-4-hydroxycyclohexylamine derivatives, whereas the trans configuration in the target compound is critical for Cariprazine’s stereospecific activity .
tert-Butyl trans-4-(3-hydroxypropyl)cyclohexylcarbamate (CAS 1212142-46-5)
  • Key Difference : Longer carbon chain (3-hydroxypropyl vs. 2-oxoethyl).

Physicochemical Properties

Property Target Compound trans-4-Formyl Derivative Bromomethyl Derivative
Boiling Point (°C) 360.6 ± 11.0 345.0 (predicted) 310.0 (predicted)
Density (g/cm³) 1.02 ± 0.1 1.08 ± 0.1 1.2 ± 0.1
Solubility (25°C, g/L) 0.41 <0.1 (hydrophobic) Insoluble

Biological Activity

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a compound of significant interest due to its diverse biological activities, particularly in pharmacological and biochemical contexts. This article provides a comprehensive overview of its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H23NO3C_{13}H_{23}NO_3 and a CAS number of 215790-29-7. The compound features a cyclohexane ring with a tert-butyl group and a carbamate functional group, which are crucial for its biological properties. Its unique trans configuration at the 4-position enhances its interaction with biological targets.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various biological receptors. Notable areas of study include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can be leveraged for therapeutic purposes.
  • Pharmacological Applications : It serves as an intermediate in the synthesis of analgesics and anti-inflammatory drugs, indicating its potential utility in pain management and inflammation control .
  • Agrochemical Use : The compound enhances the efficacy of pesticides and herbicides, contributing to improved agricultural productivity .

The mechanisms underlying the biological activity of this compound involve:

  • Binding Affinity : Studies utilizing molecular docking simulations have demonstrated that this compound exhibits significant binding affinity to various protein targets, which is essential for predicting its pharmacokinetic properties.
  • Hydrolysis Reactions : The carbamate moiety can undergo hydrolysis, leading to the formation of biologically active derivatives that may exert different effects within biological systems.

Research Findings

Recent studies have explored the interactions and effects of this compound:

  • A study highlighted its role in inhibiting specific enzyme pathways, contributing to its potential as a therapeutic agent.
  • Another investigation focused on its interaction with dopamine receptors, suggesting applications in treating psychostimulant use disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Cyclohexyl carbamateC₇H₁₃NO₂Simpler structure without additional substituents
Tert-butyl carbamateC₉H₁₉NO₂Lacks cycloalkane structure
Trans-4-(2-hydroxyethyl)cyclohexylcarbamateC₁₃H₁₉NO₃Hydroxyethyl instead of keto group

These comparisons illustrate how the unique configuration and substituents in this compound may influence its reactivity and biological properties differently compared to other carbamates.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via a multi-step route involving carbamate protection, oxidation, and functional group transformations. For example, tert-butyl trans-4-hydroxycyclohexylcarbamate (CAS 111300-06-2) can be oxidized using dimethyl sulfoxide (DMSO) and oxalyl chloride in dichloromethane at −78°C to introduce the oxoethyl group . Optimization includes controlling temperature during oxidation to minimize side reactions and using catalysts (e.g., di-n-butyltin dilaurate) to accelerate alcohol-isocyanate coupling, improving yields to >80% .

Q. How can the stereochemical purity of the trans-4 configuration be confirmed during synthesis?

  • Methodological Answer : Stereochemical integrity is verified via NMR (e.g., coupling constants for axial/equatorial protons) and chiral HPLC. For related trans-4-carbamates, recrystallization from 1-chlorobutane or hexane enhances enantiomeric purity . X-ray crystallography of intermediates (e.g., tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate) may also confirm spatial arrangement .

Q. What are the standard characterization techniques for this compound, and how are data discrepancies resolved?

  • Methodological Answer : Use a combination of 1H^1H/13C^{13}C NMR, FT-IR (C=O stretch at ~1680–1720 cm1^{-1}), and mass spectrometry. Discrepancies in melting points or spectral data may arise from residual solvents or stereoisomeric impurities. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC resolves such issues .

Advanced Research Questions

Q. How does this compound serve as an intermediate in drug discovery, particularly for CNS targets?

  • Methodological Answer : The oxoethyl group enables conjugation with pharmacophores via reductive amination or nucleophilic addition. For example, it was reacted with pramipexole to synthesize dopamine D3 receptor agonists, where the cyclohexylcarbamate scaffold enhances blood-brain barrier permeability . Post-functionalization with cinnamoyl chlorides or sulfonyl chlorides diversifies the library for structure-activity relationship (SAR) studies .

Q. What catalytic systems or reaction conditions are effective for selective deprotection of the tert-butyl carbamate group without affecting the oxoethyl moiety?

  • Methodological Answer : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 0°C to RT) selectively removes the tert-butyloxycarbonyl (Boc) group. For acid-sensitive substrates, milder conditions like HCl in dioxane (4 M, 25°C) or enzymatic cleavage (e.g., lipases) are alternatives . Monitoring via TLC (ninhydrin stain for free amines) ensures specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Reactant of Route 2
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

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